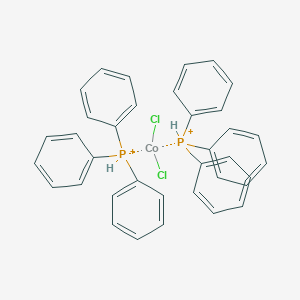

Dichlorobis(triphenylphosphine)cobalt(II)

描述

Synthesis Analysis

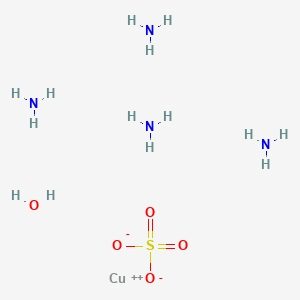

The synthesis of cobalt complexes often involves the coordination of cobalt ions with ligands, such as triphenylphosphine, under specific conditions. For instance, a study on cobalt complexes showcases the synthesis of cobalticenium (triphenylphosphine)trihalogenocobaltates(II), highlighting methodologies that could be analogous to those used for Dichlorobis(triphenylphosphine)cobalt(II) (Akker et al., 2010).

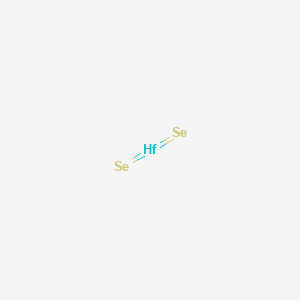

Molecular Structure Analysis

The structural analysis of cobalt complexes with phosphine ligands often involves X-ray crystallography. For example, a study on the structure of dibromobis(triphenylphosphine oxide)copper(II) provides insights into the geometry around the metal center, which may be similar to that of Dichlorobis(triphenylphosphine)cobalt(II), illustrating the coordination environment and bond lengths (Bertrand et al., 1976).

Chemical Reactions and Properties

Cobalt complexes can undergo a variety of chemical reactions, including redox reactions, ligand exchange, and catalytic processes. Research on methyltris(triphenylphosphine)cobalt demonstrates its catalytic activity in aldol condensation, suggesting that Dichlorobis(triphenylphosphine)cobalt(II) might also facilitate specific chemical transformations (Michman & Nussbaum, 1979).

科研应用

Dichlorobis(triphenylphosphine)platinum(II) demonstrated effectiveness as a catalyst in carbonylations of organic iodides to yield aldehydes and esters (Takeuchi, Tsuji, & Watanabe, 1986).

It also showed catalytic activity in the reductive N-carbonylation of dinitroarenes, yielding biscarbamates (Watanabe, Tsuji, & Takeuchi, 1983).

The palladium analog, dichlorobis(triphenylphosphine)palladium, was effective in the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).

Electronic spectra of tetrahedral CoII complexes with thiourea and triphenylphosphine were examined, providing insight into the structures of these complexes (Pruchnik, 1973).

Sol-gel entrapped dichlorobis(triphenylphosphine)palladium was used as a recyclable catalyst for cross-coupling of aryl halides, showing leach-proof properties and efficiency in multiple reactions (Talhami, Penn, Jaber, Hamza, & Blum, 2006).

The solubility of dichlorobis(triphenylphosphine)nickel(II) in supercritical carbon dioxide was investigated, demonstrating its potential in supercritical fluid applications (Palo & Erkey, 1998).

Catalytic dioxygen activation by Co(II) complexes using a versatile ligand scaffold was studied, revealing the potential of such complexes in oxidation reactions (Sharma, May, Jones, Lense, Hardcastle, & MacBeth, 2011).

In the field of inorganic chemistry, the first direct synthesis of a corrole ring from a monopyrrolic precursor was achieved using a cobalt complex (Paolesse, Licoccia, Bandoli, Dolmella, & Boschi, 1994).

Safety And Hazards

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard and may cause cancer . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

While specific papers on Dichlorobis(triphenylphosphine)cobalt(II) were not found, a paper was found discussing the synthesis of a related compound via tetrakis (triphenylphosphine)palladium-catalyzed Sonogashira-coupling . Another paper discusses the use of a similar compound as a catalyst in Suzuki reactions .

性质

IUPAC Name |

dichlorocobalt;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPFIIIFJLFCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2CoP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorobis(triphenylphosphine)cobalt(II) | |

CAS RN |

14126-40-0 | |

| Record name | (T-4)-Dichlorobis(triphenylphosphine)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14126-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

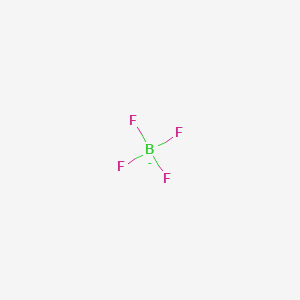

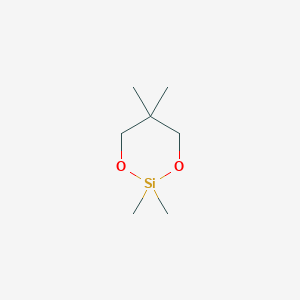

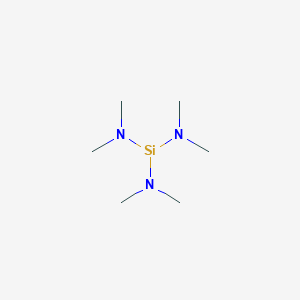

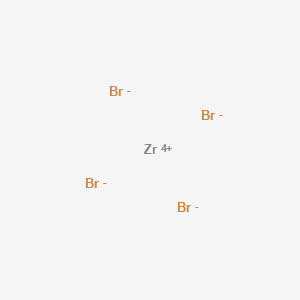

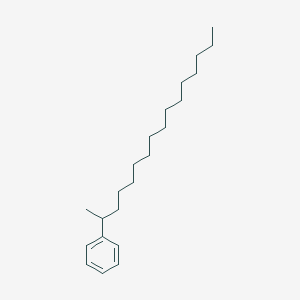

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

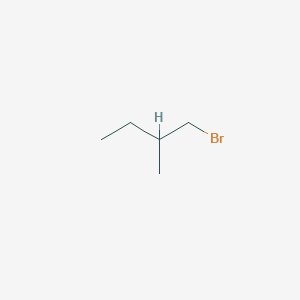

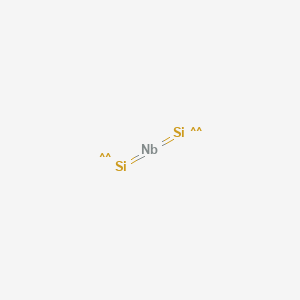

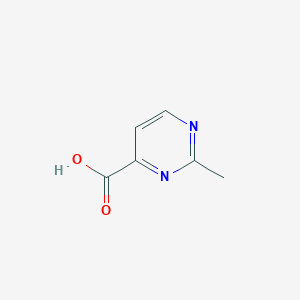

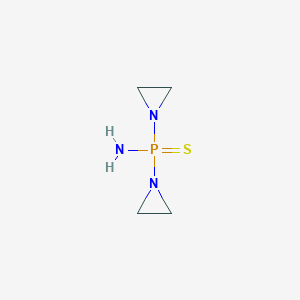

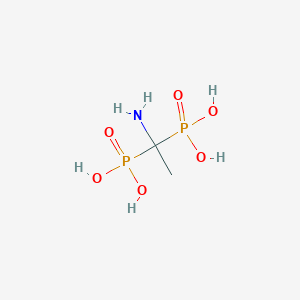

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。